molecular formula C24H40N2O3Si2 B8407244 Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- CAS No. 72066-92-3

Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-

Cat. No.: B8407244
CAS No.: 72066-92-3
M. Wt: 460.8 g/mol
InChI Key: RNUOSHJTFYTUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- is a useful research compound. Its molecular formula is C24H40N2O3Si2 and its molecular weight is 460.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72066-92-3

Molecular Formula

C24H40N2O3Si2

Molecular Weight

460.8 g/mol

IUPAC Name

4-[4-[[4-(4-aminophenoxy)butyl-dimethylsilyl]oxy-dimethylsilyl]butoxy]aniline

InChI

InChI=1S/C24H40N2O3Si2/c1-30(2,19-7-5-17-27-23-13-9-21(25)10-14-23)29-31(3,4)20-8-6-18-28-24-15-11-22(26)12-16-24/h9-16H,5-8,17-20,25-26H2,1-4H3

InChI Key

RNUOSHJTFYTUTH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCOC1=CC=C(C=C1)N)O[Si](C)(C)CCCCOC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane (2a) (1.35 g; 3.38 mmol) and 10 mL of a 10 wt % Pd/C (0.0393 g) ethyl acetate solution were mixed, and stirred for 2 days in a hydrogen atmosphere at room temperature. The solution was filtrated by Celite and then concentrated to obtain a colorless oily material (1.18 g, 98% of yield).
Name
1,3-bis[4-(4-nitrophenoxy)butyl]-1,1,3,3-tetramethyldisiloxane
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
0.0393 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

By the same synthesis procedure as for (3c) in Example 1, the above (2a) was reduced to obtain 1,3-bis(4-aminophenoxybutyl)-1,1,3,3,-tetramethyldisiloxane (3a) (a light brown oily liquid (98% of yield)) represented by the following formula. Various measurements were carried out with regard to the obtained 1,3-bis(4-aminophenoxybutyl)-1,1,3,3,-tetramethyldisiloxane (3a), and results are shown below.
Name
( 3c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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